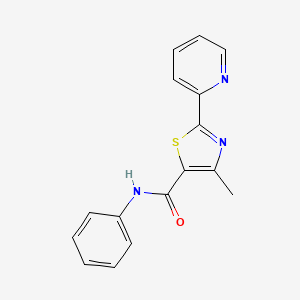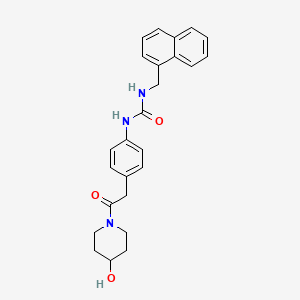
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea, commonly referred to as Compound X , is a synthetic organic compound. Its chemical structure comprises a urea backbone with substituted aromatic rings and a piperidine moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions between substituted benzaldehydes and piperidin-4-one, followed by urea formation. The overall process requires careful optimization to achieve high yields and purity.
Molecular Structure Analysis
Compound X’s molecular formula is C₂₃H₂₄N₂O₂. Its three-dimensional structure reveals a central urea core flanked by two aromatic rings—one derived from naphthalene and the other from a substituted phenyl group. The piperidine ring extends from the phenyl ring, contributing to the compound’s overall shape.
Chemical Reactions Analysis
Compound X participates in several chemical reactions, including hydrolysis, oxidation, and substitution. Its reactivity depends on the substituents attached to the aromatic rings and the piperidine nitrogen. Researchers have explored its behavior under various conditions to understand its chemical versatility.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately 150°C.
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and dichloromethane.
- Color : The compound appears as a pale yellow crystalline solid.
- Stability : It is stable under ambient conditions but may degrade upon exposure to light or heat.
Scientific Research Applications
Exposure Assessment and Biomonitoring
Research emphasizes the importance of assessing human exposure to PAHs through biomonitoring. Studies have identified urinary monohydroxy PAH metabolites as biomarkers for assessing exposure, with urinary 1-hydroxypyrene being a widely used marker for PAH exposure. These biomarkers help establish reference concentrations and understand exposure dynamics in populations, including differences across age groups and occupational settings (Zheng Li et al., 2008).
Occupational Exposure and Health Impacts
Occupational studies reveal variations in PAH exposure among different professions, with certain jobs showing elevated levels of PAH metabolites. This variation underscores the need for targeted measures to reduce exposure in high-risk occupations (Bian Liu & C. Jia, 2015). Additionally, the association between urinary biomarkers of PAHs and cardiometabolic health risks suggests a link between PAH exposure and adverse health outcomes, highlighting the need for further research into the mechanistic pathways of these effects (Mahsa Ranjbar et al., 2015).
Genetic Polymorphisms and Metabolite Levels
The influence of genetic polymorphisms on the metabolism of PAHs and the excretion of their metabolites is an area of significant interest. Studies explore how variations in genes related to the cytochrome P450 enzymes and glutathione S-transferases affect the levels of PAH metabolites in the urine, offering insights into individual differences in susceptibility to PAH exposure (C. Y. Lee et al., 2001).
Methodological Advances
Methodological advancements in measuring PAHs and their metabolites in biological samples play a critical role in enhancing our understanding of exposure and its health implications. Techniques such as headspace solid-phase microextraction and gas chromatography-mass spectrometry improve the sensitivity and specificity of PAH metabolite detection, facilitating more accurate exposure assessment and risk evaluation (S. Waidyanatha et al., 2003).
Safety And Hazards
Compound X’s safety profile is not fully elucidated. Researchers must assess its toxicity, potential allergenicity, and environmental impact. Preliminary studies indicate low acute toxicity, but chronic exposure effects remain uncertain. Proper handling, storage, and disposal protocols are essential.
Future Directions
Future research should focus on:
- Elucidating Compound X’s biological targets and pathways.
- Investigating its pharmacokinetics and pharmacodynamics.
- Assessing its therapeutic potential (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
- Developing derivatives with improved properties.
properties
IUPAC Name |
1-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-22-12-14-28(15-13-22)24(30)16-18-8-10-21(11-9-18)27-25(31)26-17-20-6-3-5-19-4-1-2-7-23(19)20/h1-11,22,29H,12-17H2,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCWIEAVHBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

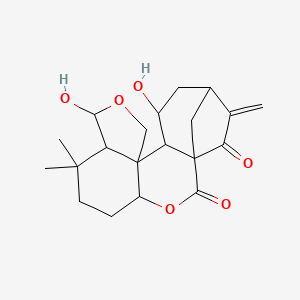

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)
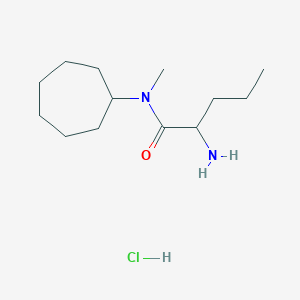
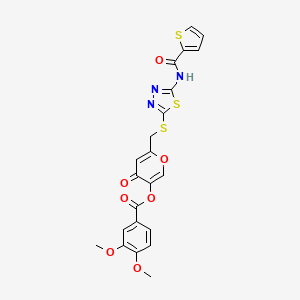
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2778612.png)
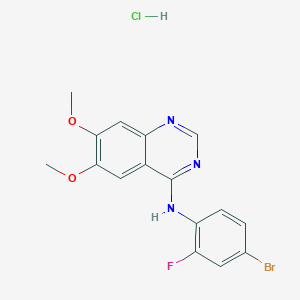
![6-(3-Fluorophenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2778615.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2778617.png)
![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)
